4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide
Overview
Description
4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide is a complex organic compound that belongs to the class of phthalazine derivatives. Phthalazines are known for their significant biological activities and pharmacological properties.
Mechanism of Action
Target of Action
The primary target of CDS1_001917, also known as Oprea1_041884, Oprea1_649011, ChemDiv1_008317, DivK1c_002957, or 4-{4-[(2-hydroxyphenyl)amino]-1-phthalazinyl}-N,N-dimethylbenzamide, is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis .
Mode of Action
CDS1_001917 inhibits the CDS1 enzyme by binding to its active site . This prevents CDS1 from catalyzing its natural substrate, phosphatidic acid . The inhibition of this enzyme disrupts the phosphatidylinositol signaling pathway, which is implicated in various cellular processes including cell growth, proliferation, and metabolism .
Biochemical Pathways
The inhibition of CDS1 disrupts the production of phosphatidylinositol, a phospholipid integral to cell membrane structure and function . This disruption affects various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) . These molecules are pivotal in the regulation of numerous cellular functions, including those mediated by the PI3K / Akt pathway, a critical axis involved in cell survival and proliferation .
Result of Action
The inhibition of CDS1 by CDS1_001917 leads to a decrease in cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . This can have downstream effects on various cellular processes, potentially leading to therapeutic benefits in various diseases . For instance, in cancer treatment, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, researchers hope to curb these oncogenic signals, thereby suppressing tumor growth and potentially enhancing the efficacy of existing cancer therapies .
Biochemical Analysis
Biochemical Properties
CDS1_001917 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, CDS1_001917 is associated with the synthesis of CDP-diacylglycerol (CDP-DAG), a critical intermediate in the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol . The compound is also involved in the regulation of phosphoinositide levels during phospholipase C (PLC) signaling .
Cellular Effects
CDS1_001917 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that CDS1_001917 is essential for cell survival, particularly in mesenchymal-like cancers, which express low levels of CDS1 .
Molecular Mechanism
The mechanism of action of CDS1_001917 is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, CDS1_001917 catalyzes the conversion of phosphatidic acid (PA) to CDP-DAG, an essential intermediate in the synthesis of phosphatidylglycerol, cardiolipin, and phosphatidylinositol .
Dosage Effects in Animal Models
The effects of CDS1_001917 vary with different dosages in animal models Understanding these dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is crucial for determining safe and effective therapeutic applications
Metabolic Pathways
CDS1_001917 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, CDS1_001917 is involved in the synthesis of CDP-DAG, a key intermediate in the phospholipid biosynthesis pathways in cells .
Transport and Distribution
The transport and distribution of CDS1_001917 within cells and tissues are crucial aspects of its function. It could interact with various transporters or binding proteins, and its localization or accumulation could be affected
Subcellular Localization
The subcellular localization of CDS1_001917 and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide typically involves the reaction of phthalazinone derivatives with appropriate amines. One common method involves the reaction of 4-(4-hydroxyphenyl)phthalazin-1-one with N,N-dimethylbenzamide under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like chloroform (CHCl₃) at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Azelastin: An antihistamine with a similar phthalazine core structure.
Vatalanib: A VEGFR inhibitor used in cancer treatment.
Hydralazine: An antihypertensive agent with a phthalazine structure.
Uniqueness
4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups.
Properties
IUPAC Name |
4-[4-(2-hydroxyanilino)phthalazin-1-yl]-N,N-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-27(2)23(29)16-13-11-15(12-14-16)21-17-7-3-4-8-18(17)22(26-25-21)24-19-9-5-6-10-20(19)28/h3-14,28H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPBSTAZDZUSMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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